

(2-Chlorophenyl)urea: A Comprehensive Technical Guide to its Synthesis and Properties

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Compound of Interest

Compound Name: (2-Chlorophenyl)urea

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For Researchers, Scientists, and Drug Development Professionals

Introduction

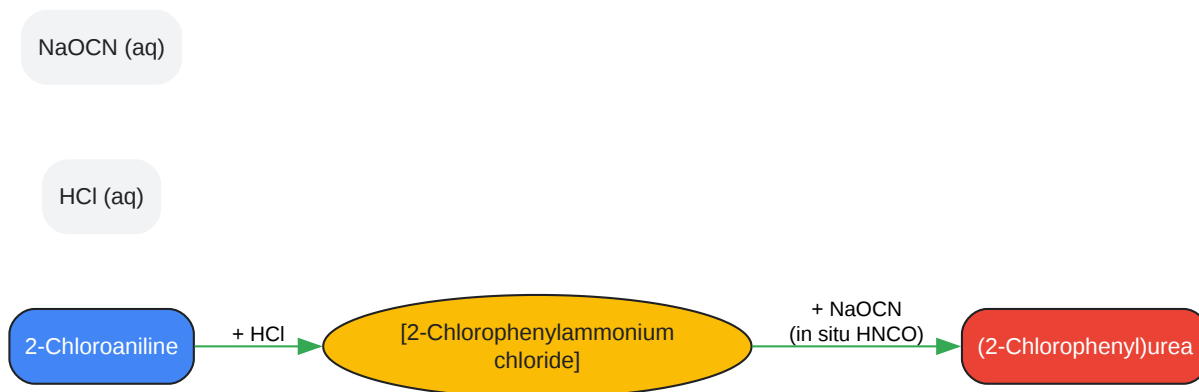
(2-Chlorophenyl)urea, a substituted urea derivative, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural framework is a key component in a variety of biologically active compounds. The presence of the urea moiety allows for critical hydrogen bonding interactions with biological targets, while the substituted phenyl ring provides a scaffold for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of **(2-Chlorophenyl)urea**, with a focus on experimental protocols and data relevant to researchers in the life sciences.

Synthesis of (2-Chlorophenyl)urea

The synthesis of **(2-Chlorophenyl)urea** can be achieved through several established synthetic routes. The two most common and reliable pathways start from either 2-chloroaniline or 2-chlorophenyl isocyanate.

Pathway 1: From 2-Chloroaniline and a Cyanate Salt

This widely-used laboratory method involves the reaction of 2-chloroaniline with an in-situ generated isocyanic acid from a cyanate salt, typically sodium or potassium cyanate, in an acidic aqueous medium.

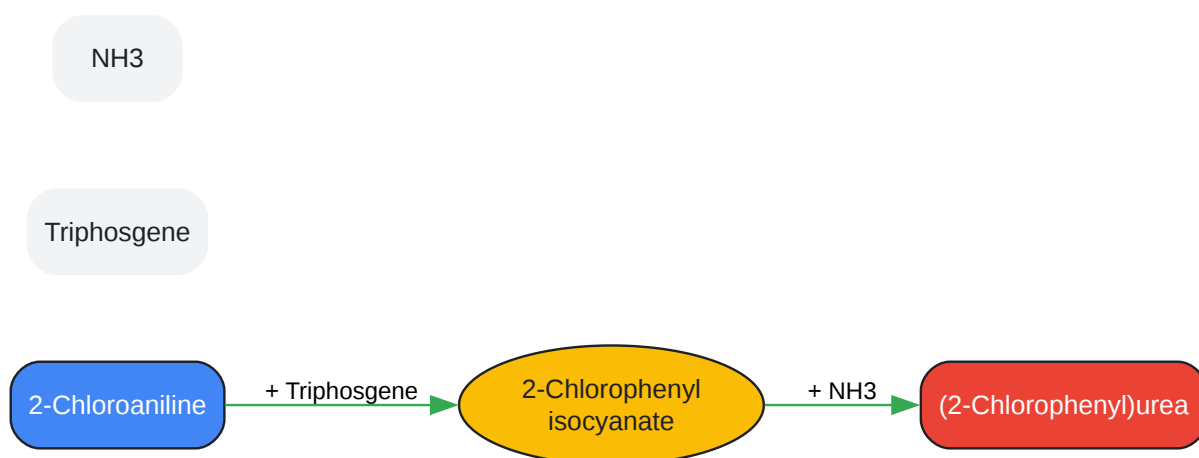


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Figure 1: Synthesis of **(2-Chlorophenyl)urea** from 2-Chloroaniline.

Pathway 2: From 2-Chlorophenyl Isocyanate and Ammonia

This pathway involves the direct reaction of the highly reactive 2-chlorophenyl isocyanate intermediate with ammonia. The isocyanate can be prepared from 2-chloroaniline using a phosgene equivalent like triphosgene.



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Figure 2: Synthesis via the 2-Chlorophenyl Isocyanate intermediate.

Experimental Protocols

Protocol 1: Synthesis from 2-Chloroaniline and Sodium Cyanate

Materials:

- 2-Chloroaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Cyanate (NaOCN)
- Deionized Water
- Ethanol

Equipment:

- Reaction flask with magnetic stirrer
- Ice bath
- Büchner funnel and filter flask
- Standard laboratory glassware

Procedure:

- In a reaction flask, dissolve 2-chloroaniline (1 equivalent) in deionized water and a stoichiometric amount of concentrated hydrochloric acid with stirring.
- In a separate beaker, prepare a solution of sodium cyanate (1.1 equivalents) in deionized water.
- Cool the 2-chloroaniline hydrochloride solution in an ice bath to below 10°C.
- Slowly add the sodium cyanate solution dropwise to the stirred 2-chloroaniline hydrochloride solution, maintaining the temperature below 10°C.

- After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
- Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.
- The crude product can be purified by recrystallization from aqueous ethanol to yield pure **(2-Chlorophenyl)urea**.
- Dry the purified product under vacuum.

Protocol 2: Synthesis from 2-Chlorophenyl Isocyanate and Ammonia

Materials:

- 2-Chlorophenyl isocyanate
- Anhydrous Ammonia (gas or solution in a suitable solvent like dioxane)
- Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

Equipment:

- Reaction flask with a magnetic stirrer and gas inlet/outlet
- Standard laboratory glassware

Procedure:

- In a flame-dried reaction flask under an inert atmosphere, dissolve 2-chlorophenyl isocyanate (1 equivalent) in an anhydrous aprotic solvent.
- Cool the solution in an ice bath.
- Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia (1.1 equivalents) dropwise with vigorous stirring.

- The reaction is typically exothermic and a precipitate will form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Collect the precipitate by filtration.
- Wash the solid with a small amount of the cold reaction solvent to remove any unreacted starting material.
- Dry the product under vacuum to obtain **(2-Chlorophenyl)urea**.

Properties of (2-Chlorophenyl)urea

A summary of the key physical and chemical properties of **(2-Chlorophenyl)urea** is provided in the table below.

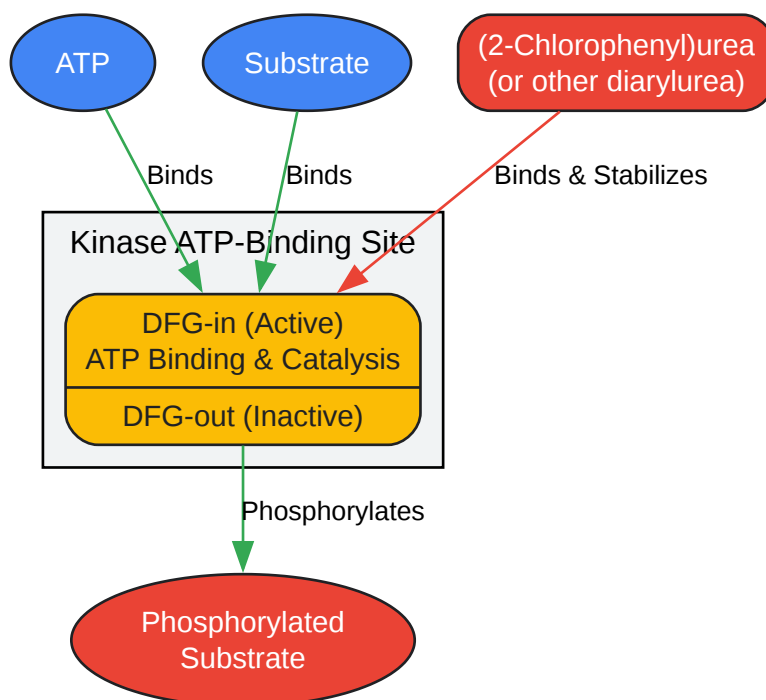
Property	Value	Reference/Note
Molecular Formula	C ₇ H ₇ ClN ₂ O	
Molecular Weight	170.60 g/mol	[1]
Appearance	White to light yellow powder/crystal	[2]
Melting Point	189.0 - 193.0 °C	[2]
IUPAC Name	(2-chlorophenyl)urea	[1]
CAS Number	114-38-5	[1]
Solubility	Sparingly soluble in water, soluble in ethanol and DMSO.	General observation for similar compounds.
¹ H NMR (DMSO-d ₆)	Aromatic protons: ~7.0-8.0 ppm, NH protons: variable.	Predicted based on similar structures.[3]
¹³ C NMR (DMSO-d ₆)	Carbonyl carbon: ~155 ppm, Aromatic carbons: ~115-140 ppm.	Predicted based on similar structures.[3]
FTIR (KBr, cm ⁻¹)	N-H stretch: ~3200-3400, C=O stretch: ~1650, C-N stretch, aromatic C-H and C=C bands.	Predicted based on typical urea spectra.[4][5]
Mass Spectrum (EI)	Molecular ion (M ⁺) expected at m/z 170/172 (due to ³⁵ Cl/ ³⁷ Cl isotopes).	Predicted based on molecular weight.

Biological Activity and Mechanism of Action

Substituted phenylureas are a well-established class of compounds with significant biological activity, most notably as inhibitors of various protein kinases.[6] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

The urea moiety of **(2-Chlorophenyl)urea** is critical for its biological activity. It acts as a hydrogen bond donor and acceptor, allowing it to form key interactions within the ATP-binding

pocket of kinases. Specifically, many diarylurea inhibitors, such as Sorafenib, are known to bind to the "DFG-out" (inactive) conformation of the kinase.[6] This binding mode involves hydrogen bonds between the urea N-H groups and a conserved glutamate residue in the α C-helix, as well as an aspartate residue in the DFG motif. The phenyl rings occupy hydrophobic pockets within the active site. This stabilization of the inactive conformation prevents the kinase from adopting its active state, thereby inhibiting its catalytic function.

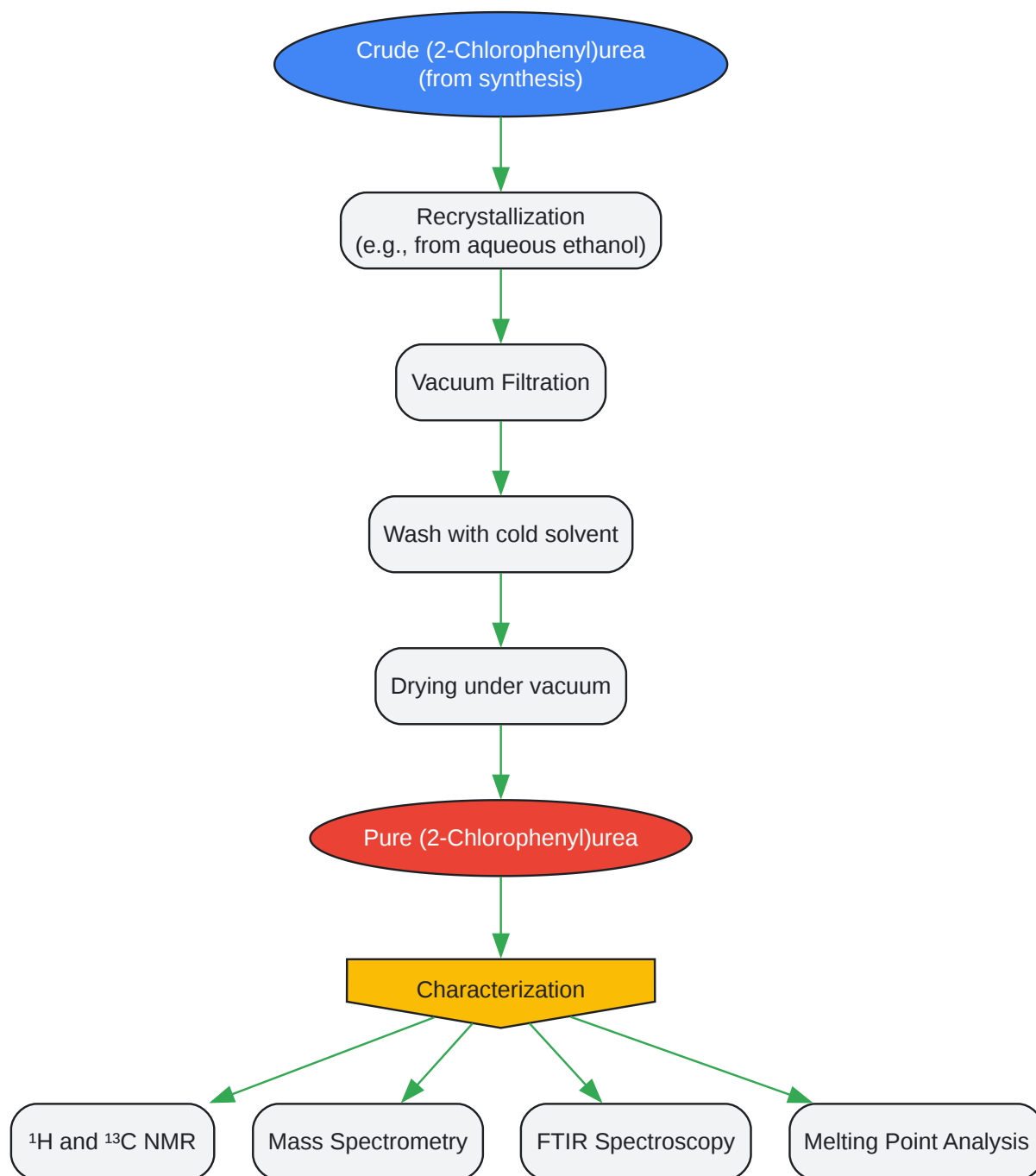


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Figure 3: General mechanism of kinase inhibition by diaryl ureas.

Experimental Workflow: Purification and Characterization

The following workflow outlines the general procedure for the purification and characterization of synthesized **(2-Chlorophenyl)urea**.



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Figure 4: Workflow for the purification and characterization of (2-Chlorophenyl)urea.

Conclusion

(2-Chlorophenyl)urea is a valuable compound for researchers in drug discovery and medicinal chemistry. Its synthesis is readily achievable through well-established methods, and its structural and electronic properties make it an attractive scaffold for the development of targeted therapeutics, particularly kinase inhibitors. This guide provides the foundational technical information required for the synthesis, purification, and characterization of **(2-Chlorophenyl)urea**, enabling its further investigation and application in the development of novel therapeutic agents.

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